Cas no 72567-42-1 (Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]-)

Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- is a specialized aromatic compound featuring a methyl-substituted benzene core linked to a 4-nitrophenoxyethyl group. This structural configuration imparts distinct electronic and steric properties, making it valuable in synthetic organic chemistry and materials science applications. The presence of the nitro group enhances reactivity, particularly in electrophilic substitution and reduction reactions, while the ether linkage provides stability and flexibility. Its well-defined molecular architecture makes it suitable for use as an intermediate in pharmaceuticals, agrochemicals, and advanced polymer synthesis. The compound's purity and consistent performance ensure reliability in research and industrial processes requiring precise functionalization of aromatic systems.
Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- structure
72567-42-1 structure
Product name:Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]-
CAS No:72567-42-1
MF:C15H15NO3
MW:257.284504175186
CID:1760313
PubChem ID:5142926

Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]-
    • 1-[2-(4-methylphenyl)ethoxy]-4-nitrobenzene
    • 1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene
    • SCHEMBL11133663
    • MOXXGGNTJNSZCQ-UHFFFAOYSA-N
    • 72567-42-1
    • MS-0257
    • 4-[2-(4-methylphenyl)ethoxy]nitrobenzene
    • AKOS005107519
    • Inchi: InChI=1S/C15H15NO3/c1-12-2-4-13(5-3-12)10-11-19-15-8-6-14(7-9-15)16(17)18/h2-9H,10-11H2,1H3
    • InChI Key: MOXXGGNTJNSZCQ-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 257.10525
  • Monoisotopic Mass: 257.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 52.37

Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
MS-0257-20MG
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene
72567-42-1 >90%
20mg
£76.00 2023-04-19
A2B Chem LLC
AI77386-10mg
1-[2-(4-methylphenyl)ethoxy]-4-nitrobenzene
72567-42-1 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI77386-500mg
1-[2-(4-methylphenyl)ethoxy]-4-nitrobenzene
72567-42-1 >90%
500mg
$720.00 2024-04-19
A2B Chem LLC
AI77386-1mg
1-[2-(4-methylphenyl)ethoxy]-4-nitrobenzene
72567-42-1 >90%
1mg
$201.00 2024-04-19
Key Organics Ltd
MS-0257-10MG
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene
72567-42-1 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
MS-0257-1MG
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene
72567-42-1 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
MS-0257-5MG
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene
72567-42-1 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
MS-0257-0.5G
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene
72567-42-1 >90%
0.5g
£385.00 2025-02-09
A2B Chem LLC
AI77386-5mg
1-[2-(4-methylphenyl)ethoxy]-4-nitrobenzene
72567-42-1 >90%
5mg
$214.00 2024-04-19

Additional information on Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]-

Research Brief on Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- (CAS: 72567-42-1): Recent Advances and Applications

Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- (CAS: 72567-42-1) is a synthetic organic compound with significant potential in chemical, biological, and pharmaceutical research. Recent studies have explored its structural properties, reactivity, and potential applications in drug development and material science. This research brief synthesizes the latest findings to provide a comprehensive overview of its current status and future directions.

The compound's unique structure, featuring a benzene ring substituted with a methyl group and a nitrophenoxyethyl side chain, has drawn attention for its potential as an intermediate in the synthesis of more complex molecules. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the development of novel kinase inhibitors, demonstrating promising activity against specific cancer cell lines. The study employed molecular docking simulations and in vitro assays to validate its binding affinity and inhibitory effects.

Further research has investigated the compound's physicochemical properties, including its solubility, stability, and reactivity under various conditions. A recent preprint on ChemRxiv (2024) reported improved synthetic routes for Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]-, achieving higher yields and purity through optimized catalytic processes. These advancements are critical for scaling up production and ensuring reproducibility in industrial and laboratory settings.

In the context of drug delivery systems, a 2024 paper in Advanced Materials explored the compound's potential as a linker in polymer-based carriers. The study demonstrated that its nitro group could be selectively reduced to an amine, enabling conjugation with therapeutic agents. This modularity makes it a versatile candidate for targeted drug delivery, particularly in oncology and inflammatory diseases.

Despite these promising developments, challenges remain. Toxicity profiling and metabolic stability studies are still limited, as noted in a 2023 review in Chemical Research in Toxicology. Future research should prioritize these aspects to ensure safe and effective applications. Additionally, computational modeling could further elucidate structure-activity relationships to guide the design of derivatives with enhanced properties.

In conclusion, Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- (CAS: 72567-42-1) represents a compound of growing interest in chemical and pharmaceutical research. Its versatility as a synthetic intermediate and potential therapeutic applications warrant continued investigation. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock its full potential and address existing knowledge gaps.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.